N-Methyl-4-nitro-N-(2-(((phenylamino)thioxomethyl)amino)cyclopentyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-4-nitro-N-(2-(((phenylamino)thioxomethyl)amino)cyclopentyl)benzamide is a complex organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom. The compound’s structure includes a benzamide core with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-nitro-N-(2-(((phenylamino)thioxomethyl)amino)cyclopentyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a benzene derivative, followed by a series of substitution reactions to introduce the desired functional groups. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-nitro-N-(2-(((phenylamino)thioxomethyl)amino)cyclopentyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different intermediates, depending on the reagents used.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the benzamide core.
Scientific Research Applications
N-Methyl-4-nitro-N-(2-(((phenylamino)thioxomethyl)amino)cyclopentyl)benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-4-nitro-N-(2-(((phenylamino)thioxomethyl)amino)cyclopentyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4-nitroaniline: Shares the nitro and methyl groups but lacks the complex cyclopentyl and phenylamino thioxomethyl groups.
4-Nitro-N-methylaniline: Similar in structure but with fewer functional groups.
N-Methyl-4-nitrobenzamide: Lacks the cyclopentyl and phenylamino thioxomethyl groups.
Uniqueness
N-Methyl-4-nitro-N-(2-(((phenylamino)thioxomethyl)amino)cyclopentyl)benzamide is unique due to its complex structure, which includes multiple functional groups that confer specific chemical and biological properties. This complexity makes it a valuable compound for research and industrial applications, as it can participate in a wide range of chemical reactions and interact with various biological targets.
Properties
CAS No. |
77051-86-6 |
---|---|
Molecular Formula |
C20H22N4O3S |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-methyl-4-nitro-N-[2-(phenylcarbamothioylamino)cyclopentyl]benzamide |
InChI |
InChI=1S/C20H22N4O3S/c1-23(19(25)14-10-12-16(13-11-14)24(26)27)18-9-5-8-17(18)22-20(28)21-15-6-3-2-4-7-15/h2-4,6-7,10-13,17-18H,5,8-9H2,1H3,(H2,21,22,28) |
InChI Key |
CWCPQIQACDFIJU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCC1NC(=S)NC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.